molecular formula C21H17N3O B4042130 2-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B4042130
M. Wt: 327.4 g/mol
InChI Key: WACXPWUMJWKXLJ-UHFFFAOYSA-N
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Description

2-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C21H17N3O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.137162174 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

2-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives have been studied for their unique synthesis methods, structural stability, and potential in various applications. Changsheng Wang et al. (2006) explored the synthesis of 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives, highlighting their structural stability and potential in optoelectronic applications due to their electron-withdrawing effects and fluorescence properties (Wang et al., 2006).

Catalytic and Polymerization Properties

The study of palladium(II) complexes by Yuan Han et al. (2009) showed how substituent effects on pyrazole-based remote N-heterocyclic carbene (NHC) complexes can significantly impact their catalytic activities in cross-coupling reactions, suggesting potential for facilitating chemical synthesis and polymerization processes (Han et al., 2009).

Electronic and Optoelectronic Applications

Changsheng Wang et al. (2001) reported on a bis(1,3,4-oxadiazole) system for organic light-emitting diodes (OLEDs), indicating its effectiveness as a hole-blocking material to improve device efficiency, demonstrating the relevance of these compounds in the development of advanced electronic materials (Wang et al., 2001).

Properties

IUPAC Name

5-(2,2-diphenylethyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-3-9-16(10-4-1)18(17-11-5-2-6-12-17)15-20-23-21(24-25-20)19-13-7-8-14-22-19/h1-14,18H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACXPWUMJWKXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC(=NO2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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